molecular formula C16H29N3O B5326573 N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride

N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride

Katalognummer B5326573
Molekulargewicht: 279.42 g/mol
InChI-Schlüssel: BARXWFZMCVOXKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride, also known as JNJ-42165279, is a small molecule drug that has been developed for the treatment of anxiety and depression. It belongs to a class of drugs called spirocyclic compounds, which are known for their unique chemical structure and potential therapeutic benefits. In

Wirkmechanismus

The exact mechanism of action of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride is not fully understood, but it is believed to act as a selective antagonist of the 5-HT2C receptor. This receptor is known to play a role in the regulation of mood and anxiety, and drugs that target this receptor have been shown to have anxiolytic and antidepressant effects. By blocking the activity of the 5-HT2C receptor, this compound may help to reduce anxiety and improve mood.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine in certain brain regions, which may contribute to its anxiolytic and antidepressant effects. In addition, this compound has been shown to increase the expression of certain genes involved in neuroplasticity, which may help to improve mood and cognitive function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride for lab experiments is its high selectivity for the 5-HT2C receptor. This selectivity makes it a useful tool for studying the role of this receptor in the regulation of mood and anxiety. However, one limitation of this compound is its relatively low potency, which may limit its usefulness in certain experiments.

Zukünftige Richtungen

There are a number of future directions for the study of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride. One area of research is the development of more potent analogs of this compound, which may have improved therapeutic efficacy. Another area of research is the investigation of the role of the 5-HT2C receptor in other psychiatric disorders, such as schizophrenia and bipolar disorder. Finally, the safety and efficacy of this compound in clinical trials will need to be further evaluated before it can be approved for use as a drug for the treatment of anxiety and depression.

Synthesemethoden

The synthesis of N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride involves a multi-step process that starts with the reaction of cyclohexanone with 1,2-diaminocyclohexane to form a spirocyclic intermediate. This intermediate is then reacted with N-methylisatoic anhydride to form the final product, this compound. The synthesis method of this compound has been optimized to produce high yields of pure product, making it suitable for large-scale production.

Wissenschaftliche Forschungsanwendungen

N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide hydrochloride has been extensively studied for its potential therapeutic benefits in the treatment of anxiety and depression. It has been shown to have anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for further development as a drug for these indications. In addition, this compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder.

Eigenschaften

IUPAC Name

N-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decane-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H29N3O/c20-15(18-11-14-5-2-1-3-6-14)19-10-4-7-16(13-19)8-9-17-12-16/h14,17H,1-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARXWFZMCVOXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)N2CCCC3(C2)CCNC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.